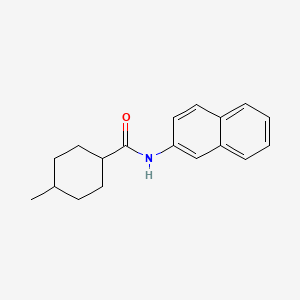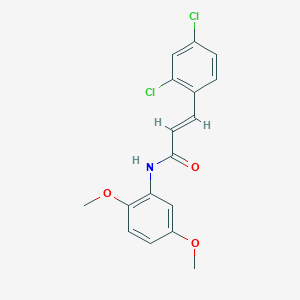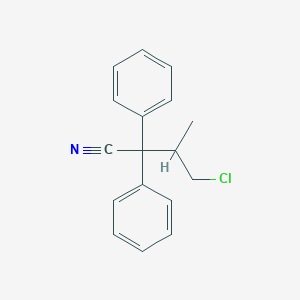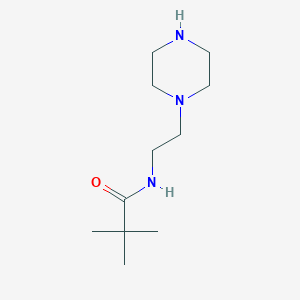![molecular formula C26H27N3O2 B11975871 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-ethoxyphenyl)propylidene]propanehydrazide](/img/structure/B11975871.png)
3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-ethoxyphenyl)propylidene]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9H-Carbazol-9-yl)-N’-[(1E)-1-(4-Ethoxyphenyl)propyliden]propanhydrazid ist eine organische Verbindung, die einen Carbazol-Rest aufweist, der über eine Propylidenbrücke mit einer Hydrazidgruppe verknüpft ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(9H-Carbazol-9-yl)-N’-[(1E)-1-(4-Ethoxyphenyl)propyliden]propanhydrazid umfasst typischerweise die folgenden Schritte:
Bildung des Carbazol-Rests: Die Carbazoleinheit kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen synthetisiert werden.
Hydrazidbildung: Die Hydrazidgruppe wird durch Reaktion des Carbazolderivats mit Hydrazin oder dessen Derivaten eingeführt.
Kondensationsreaktion: Der letzte Schritt beinhaltet die Kondensation des Hydrazids mit einem Aldehyd oder Keton zur Bildung der Propylidenbrücke.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu könnten die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation oder Chromatographie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(9H-Carbazol-9-yl)-N’-[(1E)-1-(4-Ethoxyphenyl)propyliden]propanhydrazid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid für die elektrophile Substitution.
Hauptprodukte
Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen könnte.
Wissenschaftliche Forschungsanwendungen
3-(9H-Carbazol-9-yl)-N’-[(1E)-1-(4-Ethoxyphenyl)propyliden]propanhydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Untersucht auf sein Potenzial als Antikrebsmittel oder antimikrobielles Mittel.
Industrie: Wird bei der Entwicklung von organischen elektronischen Bauelementen wie Leuchtdioden (LEDs) und organischen Photovoltaik eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(9H-Carbazol-9-yl)-N’-[(1E)-1-(4-Ethoxyphenyl)propyliden]propanhydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es beispielsweise mit Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung bestimmter Signalwege führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(1E)-1-(4-ethoxyphenyl)propylidene]propanehydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(9H-Carbazol-9-yl)propansäure
- 2-(9H-Carbazol-9-yl)ethanol
- 2-(Carbazol-9-yl)anthrachinon
Einzigartigkeit
3-(9H-Carbazol-9-yl)-N’-[(1E)-1-(4-Ethoxyphenyl)propyliden]propanhydrazid ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, wie zum Beispiel die Kombination eines Carbazol-Rests mit einer Hydrazidgruppe und einer Propylidenbrücke. Diese einzigartige Struktur verleiht ihm besondere chemische und physikalische Eigenschaften, die es für spezialisierte Anwendungen in der Materialwissenschaft und der medizinischen Chemie geeignet machen.
Eigenschaften
Molekularformel |
C26H27N3O2 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
3-carbazol-9-yl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]propanamide |
InChI |
InChI=1S/C26H27N3O2/c1-3-23(19-13-15-20(16-14-19)31-4-2)27-28-26(30)17-18-29-24-11-7-5-9-21(24)22-10-6-8-12-25(22)29/h5-16H,3-4,17-18H2,1-2H3,(H,28,30)/b27-23+ |
InChI-Schlüssel |
VRWTWFRHOPUOKV-SLEBQGDGSA-N |
Isomerische SMILES |
CC/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=C(C=C4)OCC |
Kanonische SMILES |
CCC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diisobutyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975791.png)


![4-Chloro-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11975813.png)

![9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11975824.png)



![5-(2-Bromophenyl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975848.png)
![(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975850.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11975860.png)
![N'-[(E)-9-anthrylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide](/img/structure/B11975864.png)
![2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol](/img/structure/B11975878.png)
